molecular formula C12H13N3O B13873468 3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline

3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline

Cat. No.: B13873468
M. Wt: 215.25 g/mol
InChI Key: FUAWRXNPYVYQCI-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an amine. For instance, a halogenated pyrimidine can be reacted with 3-methoxyaniline under appropriate conditions to yield the desired product. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the aniline.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline is unique due to the presence of both a methoxy group and a pyrimidinyl group attached to the aniline core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

3-methoxy-4-(4-methylpyrimidin-5-yl)aniline

InChI

InChI=1S/C12H13N3O/c1-8-11(6-14-7-15-8)10-4-3-9(13)5-12(10)16-2/h3-7H,13H2,1-2H3

InChI Key

FUAWRXNPYVYQCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1C2=C(C=C(C=C2)N)OC

Origin of Product

United States

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